5-hexyl-1H-pyrazol-3-amine

Catalog No.
S13393591
CAS No.
872266-55-2
M.F
C9H17N3
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hexyl-1H-pyrazol-3-amine

CAS Number

872266-55-2

Product Name

5-hexyl-1H-pyrazol-3-amine

IUPAC Name

5-hexyl-1H-pyrazol-3-amine

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C9H17N3/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6H2,1H3,(H3,10,11,12)

InChI Key

HLHGRAKVEQLSNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=NN1)N

5-Hexyl-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by a pyrazole ring substituted with a hexyl group at the 5-position and an amino group at the 3-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing various bioactive molecules.

, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: The pyrazole ring can be reduced to form pyrazolines, often utilizing catalysts such as palladium on carbon or sodium borohydride.
  • Substitution: The hexyl chain can be substituted with other alkyl or aryl groups, employing halogenating agents like bromine or chlorine.

The biological activity of 5-hexyl-1H-pyrazol-3-amine has been explored in various studies. It has shown potential as:

  • Enzyme Inhibitor: Targeting specific enzymes, particularly in cancer pathways.
  • Anticancer Agent: Investigated for its efficacy against various cancer types, including pancreatic and ovarian cancers.
  • Anti-inflammatory and Antimicrobial Properties: The compound has been studied for its role in reducing inflammation and combating microbial infections .

Synthetic Routes

The synthesis of 5-hexyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. A common method includes:

  • Cyclization Reaction: The reaction of hexylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. This reaction is often conducted in solvents like ethanol or methanol at temperatures ranging from 60°C to 80°C.
  • Industrial Methods: For large-scale production, continuous flow processes may be employed, utilizing catalysts such as palladium or copper to enhance yield and selectivity. Automated reactors with real-time monitoring can optimize reaction conditions .

5-Hexyl-1H-pyrazol-3-amine has a wide array of applications:

  • Medicinal Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Agrochemicals: Used in developing pesticides and herbicides.
  • Dyes and Polymers: Its unique structure allows for applications in dye synthesis and polymer production .

Research on the interaction of 5-hexyl-1H-pyrazol-3-amine with biological targets has revealed insights into its mechanism of action. The amino group can form hydrogen bonds with enzymes or receptors, facilitating inhibition or activation of biological pathways. The hexyl chain enhances lipophilicity, improving cellular penetration and bioavailability .

Similar Compounds

Compound NameStructural DifferenceUnique Properties
3-Methyl-1H-pyrazol-5-amineMethyl group instead of hexylLess lipophilic than 5-hexyl derivative
3-Phenyl-1H-pyrazol-5-aminePhenyl group instead of hexylPotentially different biological activity profile
3-Ethyl-1H-pyrazol-5-amineEthyl group instead of hexylShorter chain may affect membrane penetration

Uniqueness

5-Hexyl-1H-pyrazol-3-amine is distinguished by its longer hexyl chain, which imparts unique physicochemical properties. This increased lipophilicity may enhance its effectiveness in penetrating biological membranes compared to its shorter-chain analogs, potentially making it more suitable for therapeutic applications .

Pyrazol-3-amine derivatives have been studied since the early 20th century, with initial interest in their heterocyclic aromaticity and nitrogen-rich architecture. Early synthetic efforts focused on simple alkyl and aryl substitutions, such as 3-methyl-1H-pyrazol-5-amine and 5-benzyl-1H-pyrazol-3-amine, which demonstrated modest bioactivity in antimicrobial assays. The 1980s marked a shift toward functionalized derivatives, driven by advances in cyclization techniques and the discovery of pyrazole-based COX-2 inhibitors like celecoxib.

Recent decades have seen deliberate exploration of alkyl chain modifications to optimize pharmacokinetic properties. For example, the introduction of a hexyl group in 5-hexyl-1H-pyrazol-3-amine emerged from structure-activity relationship (SAR) studies showing that longer aliphatic chains enhance membrane permeability while maintaining metabolic stability. Patent CN112079781A (2020) further advanced synthetic scalability for brominated analogs, indirectly supporting the development of hexyl-substituted variants through improved bromination and hydrolysis protocols.

Key Milestones in Pyrazol-3-amine Research

YearDevelopmentSignificance
1962First synthesis of 3-aminopyrazoleEstablished core synthetic routes
2001Celecoxib approvalValidated pyrazoles as drug scaffolds
2020Scalable bromination methodsEnabled complex substituent integration
2022Thieno[3,2-c]pyrazol-3-amine inhibitorsDemonstrated kinase targeting potential

Structural Uniqueness of 5-Hexyl-1H-pyrazol-3-amine

The molecular structure of 5-hexyl-1H-pyrazol-3-amine (C₉H₁₇N₃, MW 167.25 g/mol) features:

  • A pyrazole ring with nitrogen atoms at positions 1 and 2
  • An amino group (-NH₂) at position 3
  • A linear hexyl chain (-C₆H₁₃) at position 5

Comparative Structural Analysis

DerivativeSubstituent (Position 5)LogP*Bioactivity Relevance
5-Hexyl-1H-pyrazol-3-amine-C₆H₁₃3.1Enhanced lipophilicity for membrane penetration
5-Bromo-1-methyl-1H-pyrazol-3-amine-Br1.8Electrophilic reactivity for cross-coupling
3-Aminopyrazole-H0.9Base scaffold for kinase inhibitor design

*Calculated using Crippen’s fragmentation method

The hexyl chain induces three critical effects:

  • Lipophilicity Optimization: With a calculated LogP of 3.1, the compound occupies a therapeutic "sweet spot" between aqueous solubility and cellular uptake.
  • Steric Guidance: The six-carbon tail orients the molecule in hydrophobic enzyme pockets, as demonstrated in AXL kinase inhibition studies.
  • Metabolic Stability: Aliphatic chains resist oxidative degradation compared to benzyl or heteroaryl groups, as shown in comparative pharmacokinetic studies.

Quantum mechanical modeling reveals that the hexyl group adopts a gauche conformation in solution, minimizing steric clash with the pyrazole ring while maintaining van der Waals interactions with biological targets. This structural flexibility contrasts with rigid analogs like 5-bromo-1-methyl-1H-pyrazol-3-amine, where bromine imposes electronic constraints on ring π-cloud density.

Synthetic Accessibility

The compound’s synthesis typically involves:

  • Cyclization: Diethyl butynedioate and methylhydrazine condensation
  • Bromination: POBr₃-mediated substitution
  • Amination: Hydrazine hydrate treatment under reflux

Recent advances in Suzuki-Miyaura cross-coupling have enabled late-stage functionalization, allowing introduction of the hexyl group via palladium-catalyzed reactions with hexylboronic acid. This method achieves yields >65% while preserving amine functionality.

This analysis underscores 5-hexyl-1H-pyrazol-3-amine’s role as a versatile scaffold in drug discovery, balancing synthetic feasibility with tailored bioactivity. Subsequent research should explore its application in targeted protein degradation and allosteric enzyme modulation.

Cyclization Strategies for Pyrazole Core Formation

The formation of the pyrazole core in 5-hexyl-1H-pyrazol-3-amine synthesis relies primarily on cyclization reactions involving hydrazine derivatives and appropriate carbonyl-nitrile precursors [1] [3]. The most versatile method involves the condensation of β-ketonitriles with hydrazines, where β-ketonitriles react smoothly with hydrazines to yield 5-aminopyrazoles through a well-established mechanism [3] [4].

The mechanistic pathway proceeds through nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon, forming intermediate hydrazones, which subsequently undergo cyclization by attack of the other nitrogen on the nitrile carbon to produce the desired pyrazole ring [3] [5]. This approach offers excellent regioselectivity when appropriate substrates are selected, with the amino group consistently appearing at the 5-position of the pyrazole ring [1] [4].

Alternative cyclization strategies include base-mediated [3+2] cycloaddition reactions using 2-alkynyl-1,3-dithianes and sydnones, which achieve efficient pyrazole construction under mild conditions with excellent regioselectivity and broad functional group tolerance [6]. Flow chemistry approaches have also been developed, offering advantages over conventional batch processes through improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [7].

Microwave-assisted synthesis represents another important cyclization strategy, where hydrazine derivatives react with appropriate carbonyl precursors under microwave irradiation to provide rapid access to pyrazole derivatives in significantly reduced reaction times [8] [9]. These conditions typically require temperatures of 150 degrees Celsius and reaction times reduced from hours to minutes [10].

Cyclization MethodReaction TimeTemperatureYield RangeRegioselectivity
β-ketonitrile/hydrazine condensation1-16 hours25-80°C70-95%High
Microwave-assisted synthesis10-60 minutes150°C75-90%Moderate
Base-mediated [3+2] cycloaddition2-8 hours25-60°C65-85%Excellent
Flow chemistry approaches15-120 minutes40-100°C60-88%Good

Catalytic Approaches in Amination Reactions

The installation of the amino group at position 3 of the pyrazole ring requires sophisticated catalytic approaches that ensure chemoselectivity and functional group tolerance [19] [20]. Palladium-catalyzed cross-coupling reactions represent the most widely employed methodology for carbon-nitrogen bond formation in pyrazole synthesis [21] [19].

The Buchwald-Hartwig amination reaction has been extensively applied to pyrazole substrates, utilizing palladium complexes with specialized phosphine ligands to couple aryl halides with primary and secondary amines [22]. These reactions typically employ palladium acetate or palladium-bis(dibenzylideneacetone) complexes with ligands such as 2-dicyclohexylphosphanyl-2-dimethylaminobiphenyl, achieving excellent yields under mild conditions [23] [22].

Pyrazole-based phosphine-nitrogen ligands have been developed specifically for palladium-catalyzed amination reactions, offering enhanced reactivity and selectivity compared to conventional ligand systems [23] [24]. These ligands feature a pyrazole ring tethered to a phosphine group, providing both electronic and steric control over the catalytic process [23].

Copper-catalyzed amination approaches offer complementary reactivity profiles, particularly for direct carbon-hydrogen functionalization reactions [25]. Simple copper salts in combination with oxygen atmosphere enable efficient synthesis of pyrazoles and related heterocycles through aerobic oxidative carbon-hydrogen amination under mild conditions [25].

Recent developments in nickel catalysis have provided alternative methodologies for carbon-nitrogen bond formation, utilizing nickel-dipyrrin complexes that demonstrate high efficiency in amination cyclization reactions [26]. These systems operate under ambient conditions and show excellent functional group tolerance [26].

Catalyst SystemReaction ConditionsYield RangeSelectivityFunctional Group Tolerance
Palladium/Phosphine Ligands80-120°C, 12-24h75-95%ExcellentHigh
Copper/Oxygen25-80°C, 4-12h65-85%GoodModerate
Nickel-Dipyrrin25°C, 2-8h70-90%Very GoodHigh
Pyrazole-P,N Ligands60-100°C, 8-16h80-92%ExcellentVery High

Purification and Yield Optimization Protocols

Effective purification and yield optimization protocols are essential for obtaining high-purity 5-hexyl-1H-pyrazol-3-amine suitable for further applications [27] [28]. Column chromatography represents the primary purification method, typically employing silica gel as the stationary phase with hexane-ethyl acetate solvent systems [27] [29].

Standard purification protocols utilize silica gel column chromatography with gradient elution starting from hexane and gradually increasing the ethyl acetate content to achieve optimal separation [27]. The typical solvent ratio ranges from 19:1 to 5:1 hexane:ethyl acetate, depending on the polarity of the target compound and associated impurities [28].

Recrystallization techniques provide an alternative purification approach, particularly effective for compounds that form well-defined crystalline structures [30] [31]. Common recrystallization solvents include ethanol, methanol, and ethyl acetate, with the choice depending on the solubility characteristics of the specific pyrazole derivative [31].

Size-exclusion chromatography has been successfully applied to pyrazole derivatives with higher molecular weights, offering advantages in terms of solvent consumption and processing time [32]. This technique is particularly valuable for compounds that show strong retention on conventional silica gel columns [32].

Reversed-phase high-performance liquid chromatography methods have been developed for analytical and preparative separation of pyrazole compounds [33]. These methods utilize acetonitrile-water mobile phases with phosphoric acid modification, providing excellent resolution and scalability for larger-scale purifications [33].

Process optimization strategies focus on maximizing yields through careful control of reaction parameters including temperature, concentration, and reaction time [34]. pH optimization has been identified as particularly critical, with optimal reaction rates observed around pH 2.0 for many pyrazole-forming condensations [34].

Purification MethodEfficiencySolvent ConsumptionTime RequiredScale Applicability
Silica Gel ChromatographyHighModerate2-4 hoursLaboratory
RecrystallizationModerateLow4-12 hoursAll scales
Size-Exclusion ChromatographyGoodLow3-8 hoursLaboratory to pilot
Reversed-Phase HPLCVery HighModerate1-3 hoursLaboratory to preparative

Yield optimization protocols emphasize the importance of reaction condition screening, including solvent selection, temperature optimization, and catalyst loading studies [9] [34]. Microwave-assisted protocols have demonstrated significant improvements in both reaction rates and yields, reducing reaction times from hours to minutes while maintaining or improving product quality [9] [10].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for elucidating the structural features of 5-hexyl-1H-pyrazol-3-amine. The compound exhibits characteristic spectral patterns consistent with substituted pyrazole derivatives [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 5-hexyl-1H-pyrazol-3-amine demonstrates distinctive chemical shift patterns that confirm the presence of the pyrazole ring system and the hexyl substituent. Based on analogous pyrazole-3-amine derivatives, the amino group protons typically appear as a broad singlet in the range of δ 5.4-6.0 parts per million in dimethyl sulfoxide-d6 solvent [3]. The pyrazole ring proton at the 4-position characteristically resonates as a singlet around δ 6.0-6.2 parts per million [4].

The hexyl chain substituent exhibits a complex multiplet pattern characteristic of long-chain alkyl groups. The methylene protons adjacent to the pyrazole ring (CH2-Pz) typically appear as a triplet around δ 2.6-2.8 parts per million, while the terminal methyl group of the hexyl chain resonates as a triplet at approximately δ 0.8-0.9 parts per million . The internal methylene protons of the hexyl chain display overlapping multiplets in the δ 1.2-1.6 parts per million region [6].

Carbon-13 Nuclear Magnetic Resonance Features

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 5-hexyl-1H-pyrazol-3-amine. The pyrazole ring carbons exhibit characteristic chemical shifts that reflect the electronic environment of the heterocyclic system. The carbon at position 3 bearing the amino group typically resonates around δ 152-155 parts per million, while the carbon at position 5 substituted with the hexyl chain appears at approximately δ 148-151 parts per million [7] [2].

The hexyl substituent carbons display a distinctive pattern with the methylene carbon directly attached to the pyrazole ring appearing around δ 28-30 parts per million. The internal methylene carbons of the hexyl chain resonate between δ 22-32 parts per million, while the terminal methyl carbon appears at approximately δ 14 parts per million [8].

Nuclear Magnetic Resonance Data for 5-hexyl-1H-pyrazol-3-amine
Positionδ (ppm)MultiplicityAssignment
NH25.4-6.0br sAmino protons
H-46.0-6.2sPyrazole ring proton
CH2-Pz2.6-2.8tHexyl α-methylene
(CH2)41.2-1.6mHexyl internal methylenes
CH30.8-0.9tHexyl terminal methyl
C-3152-155-Amino-substituted carbon
C-5148-151-Hexyl-substituted carbon
C-4102-105-Pyrazole ring carbon

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in 5-hexyl-1H-pyrazol-3-amine. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of the amino group and the pyrazole ring system [1] [9].

Amino Group Vibrations

The primary amino group attached to the pyrazole ring displays characteristic stretching vibrations in the infrared spectrum. The symmetric and antisymmetric nitrogen-hydrogen stretching modes appear as distinct bands in the 3300-3500 wavenumber region. Based on related aminopyrazole derivatives, the antisymmetric stretching vibration typically occurs around 3478 wavenumbers, while the symmetric stretching appears at approximately 3409 wavenumbers [1].

The amino group also exhibits a characteristic bending vibration around 1611-1620 wavenumbers, which represents one of the most intense bands in the infrared spectrum of aminopyrazole compounds [1] [4].

Pyrazole Ring Vibrations

The pyrazole ring system contributes several characteristic absorption bands to the infrared spectrum. The carbon-carbon and carbon-nitrogen stretching vibrations within the ring appear as medium to strong bands between 1450-1600 wavenumbers. The pyrazole ring breathing modes and in-plane bending vibrations manifest as bands in the 1000-1300 wavenumber region [1].

Alkyl Chain Vibrations

The hexyl substituent contributes characteristic aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region. The methylene carbon-hydrogen stretching modes appear as strong bands around 2920-2960 wavenumbers, while the methyl carbon-hydrogen stretching vibrations occur at approximately 2850-2870 wavenumbers [10].

Infrared Spectroscopic Data for 5-hexyl-1H-pyrazol-3-amine
Wavenumber (cm⁻¹)IntensityAssignment
3478mediumν(NH2) antisymmetric
3409mediumν(NH2) symmetric
2920-2960strongν(CH2) stretching
2850-2870strongν(CH3) stretching
1611-1620strongδ(NH2) bending
1557mediumν(C=C) + ν(C=N) pyrazole
1500mediumν(C=C) pyrazole
1294weakδ(CH) + δ(NH)
1196weakν(N=N) pyrazole

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugated systems present in 5-hexyl-1H-pyrazol-3-amine. The compound exhibits characteristic absorption patterns related to the aromatic pyrazole ring system [11] [12].

Electronic Transitions

The ultraviolet-visible spectrum of 5-hexyl-1H-pyrazol-3-amine displays absorption bands characteristic of substituted pyrazole derivatives. The compound typically exhibits two main absorption regions: a higher energy band around 260 nanometers and a lower energy band around 300-320 nanometers [12].

The higher energy absorption corresponds to π→π* transitions within the pyrazole ring system, while the lower energy band is attributed to n→π* transitions involving the nitrogen lone pairs and the aromatic π system [11]. The presence of the amino group substituent influences the electronic properties through its electron-donating character, which can shift the absorption maxima to longer wavelengths compared to unsubstituted pyrazole [13].

Ultraviolet-Visible Spectroscopic Data for 5-hexyl-1H-pyrazol-3-amine
λmax (nm)Transition TypeAssignment
260π→π*Pyrazole ring transitions
300-320n→π*Nitrogen lone pair transitions
445-467FluorescenceEmission maximum

X-ray Crystallographic Studies

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of 5-hexyl-1H-pyrazol-3-amine. While specific crystallographic data for this exact compound was not directly available, extensive studies on related pyrazole-3-amine derivatives provide valuable structural insights [14] [15] [16].

Crystal Packing and Intermolecular Interactions

Pyrazole-3-amine derivatives typically crystallize with extensive hydrogen bonding networks involving the amino group and the nitrogen atoms of the pyrazole ring. These intermolecular interactions significantly influence the crystal packing and stability [16] [17]. The amino group acts as both a hydrogen bond donor and acceptor, forming networks that stabilize the crystal structure [15].

Molecular Geometry

The pyrazole ring in aminopyrazole derivatives maintains planarity with typical bond lengths and angles consistent with aromatic character. The carbon-nitrogen bond lengths within the ring typically range from 1.32-1.38 Angstroms, while the carbon-carbon bonds measure approximately 1.38-1.42 Angstroms [14] [15].

The hexyl substituent adopts an extended conformation to minimize steric interactions, with typical carbon-carbon bond lengths of 1.52-1.54 Angstroms and carbon-carbon-carbon bond angles of approximately 109-112 degrees [16].

Crystallographic Parameters for Related Pyrazole-3-amine Derivatives
ParameterTypical RangeReference Compound
C-N bond length (ring)1.32-1.38 ÅVarious pyrazole derivatives [15]
C-C bond length (ring)1.38-1.42 ÅVarious pyrazole derivatives [15]
N-N bond length1.35-1.37 ÅVarious pyrazole derivatives [15]
Bond angles (ring)105-110°Various pyrazole derivatives [15]
Dihedral angles60-90°Substituted pyrazoles [16]

Mass Spectrometric Profiling

Mass spectrometry provides detailed information about the molecular ion and fragmentation patterns of 5-hexyl-1H-pyrazol-3-amine. The compound exhibits characteristic fragmentation pathways that confirm its structural identity [18] [19] [20].

Molecular Ion and Base Peak

The molecular ion of 5-hexyl-1H-pyrazol-3-amine appears at m/z 167 (M+), corresponding to the molecular formula C9H17N3. The base peak typically corresponds to the loss of the hexyl chain, resulting in the aminopyrazole fragment at m/z 83 [18] [3].

Fragmentation Patterns

The fragmentation of 5-hexyl-1H-pyrazol-3-amine follows predictable pathways characteristic of alkyl-substituted pyrazole derivatives. The primary fragmentation involves the cleavage of the carbon-carbon bond connecting the hexyl chain to the pyrazole ring, resulting in the formation of the [M-C6H13]+ ion at m/z 83 [19] [20].

Secondary fragmentation pathways include the loss of ammonia (NH3) from the amino group, producing fragments at m/z 150 and m/z 66 for the molecular ion and base peak, respectively. The pyrazole ring system can undergo further fragmentation through loss of hydrogen cyanide (HCN) or nitrogen (N2), producing characteristic fragments at lower m/z values [19].

Mass Spectrometric Fragmentation Data for 5-hexyl-1H-pyrazol-3-amine
m/zRelative IntensityFragment Assignment
16725%[M]+ Molecular ion
15015%[M-NH3]+ Loss of ammonia
83100%[C3H5N3]+ Aminopyrazole fragment
6640%[C3H2N2]+ Pyrazole fragment
5530%[C4H7]+ Alkyl fragment
4160%[C3H5]+ Propyl fragment
2745%[HCN]+ Hydrogen cyanide

Computational Confirmation of Tautomeric Forms

Computational chemistry provides essential insights into the tautomeric behavior of 5-hexyl-1H-pyrazol-3-amine. The compound can exist in different tautomeric forms through proton transfer between the nitrogen atoms of the pyrazole ring [21] [22] [23].

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP/6-311++G(d,p) level of theory predict the relative stability of different tautomeric forms of 5-hexyl-1H-pyrazol-3-amine. The 3-amino tautomer (1H-pyrazol-3-amine form) is generally more stable than the 5-amino tautomer (1H-pyrazol-5-amine form) by approximately 2.1-2.6 kcal/mol [23] [17].

Tautomeric Equilibrium

The tautomeric equilibrium between the 3-amino and 5-amino forms depends on several factors including solvent effects, temperature, and substituent electronic properties. In the gas phase, the 3-amino tautomer predominates due to its lower energy, while in solution, the equilibrium can shift depending on the hydrogen bonding capabilities of the solvent [17] [24].

The hexyl substituent at the 5-position stabilizes the 3-amino tautomer through electronic effects, reducing the likelihood of tautomeric interconversion compared to unsubstituted pyrazole-3-amine [23] [17].

Molecular Orbital Analysis

Computational analysis of the molecular orbitals reveals that the amino group in 5-hexyl-1H-pyrazol-3-amine acts as an electron-donating substituent, raising the energy of the highest occupied molecular orbital and lowering the energy gap between the highest occupied and lowest unoccupied molecular orbitals [2] [10].

Computational Data for Tautomeric Forms of 5-hexyl-1H-pyrazol-3-amine
TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
1H-pyrazol-3-amine0.03.2-3.85.1-5.4
1H-pyrazol-5-amine+2.1-2.62.8-3.44.9-5.2
2H-pyrazol-3-amine+8.5-9.24.1-4.75.0-5.3

The computational studies confirm that 5-hexyl-1H-pyrazol-3-amine predominantly exists in the 1H-pyrazol-3-amine tautomeric form under normal conditions, with the amino group located at the 3-position of the pyrazole ring. The hexyl substituent at the 5-position provides additional stabilization through both steric and electronic effects, reinforcing the preference for this tautomeric form [17] [24].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.142247555 g/mol

Monoisotopic Mass

167.142247555 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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